![molecular formula C15H16N2O3S B5188085 2-{[(3-methylbenzyl)sulfonyl]amino}benzamide](/img/structure/B5188085.png)
2-{[(3-methylbenzyl)sulfonyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(3-methylbenzyl)sulfonyl]amino}benzamide, also known as MSA-2, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. MSA-2 belongs to the class of sulfonamide compounds and has been shown to exhibit a wide range of biological activities. In
Wirkmechanismus
The mechanism of action of 2-{[(3-methylbenzyl)sulfonyl]amino}benzamide is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of enzymes involved in DNA replication and repair. 2-{[(3-methylbenzyl)sulfonyl]amino}benzamide has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
2-{[(3-methylbenzyl)sulfonyl]amino}benzamide has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells. 2-{[(3-methylbenzyl)sulfonyl]amino}benzamide has also been shown to inhibit the replication of various viruses and bacteria. In addition, the compound has been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-{[(3-methylbenzyl)sulfonyl]amino}benzamide in lab experiments is its wide range of biological activities. The compound has been shown to exhibit anticancer, antiviral, and antibacterial activities, making it a useful tool for studying various biological processes. However, one of the limitations of using 2-{[(3-methylbenzyl)sulfonyl]amino}benzamide is its potential toxicity. The compound has been shown to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-{[(3-methylbenzyl)sulfonyl]amino}benzamide. One area of research could focus on the development of new synthetic methods for producing the compound. Another area of research could focus on the identification of the molecular targets of 2-{[(3-methylbenzyl)sulfonyl]amino}benzamide and the elucidation of its mechanism of action. Furthermore, future research could explore the potential therapeutic applications of 2-{[(3-methylbenzyl)sulfonyl]amino}benzamide in the treatment of various diseases, including cancer, viral infections, and bacterial infections.
Synthesemethoden
The synthesis of 2-{[(3-methylbenzyl)sulfonyl]amino}benzamide involves the reaction of 2-aminobenzamide with 3-methylbenzene-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields 2-{[(3-methylbenzyl)sulfonyl]amino}benzamide as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-{[(3-methylbenzyl)sulfonyl]amino}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. The compound has been tested against a wide range of cancer cell lines and has been found to induce cell cycle arrest and apoptosis. 2-{[(3-methylbenzyl)sulfonyl]amino}benzamide has also been shown to inhibit the replication of various viruses, including HIV, herpes simplex virus, and respiratory syncytial virus. In addition, the compound has shown antibacterial activity against both Gram-positive and Gram-negative bacteria.
Eigenschaften
IUPAC Name |
2-[(3-methylphenyl)methylsulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-11-5-4-6-12(9-11)10-21(19,20)17-14-8-3-2-7-13(14)15(16)18/h2-9,17H,10H2,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZOJXFZMGKCHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3-Methylbenzyl)sulfonyl]amino}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-methyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5188005.png)
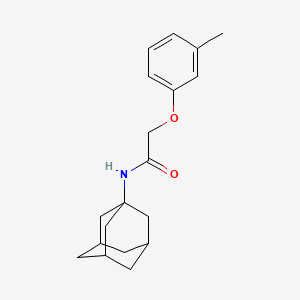
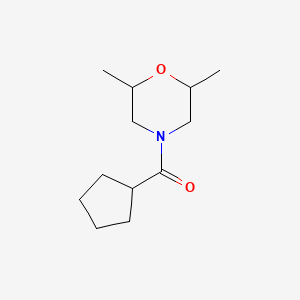
![5-(4-bromophenyl)-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5188031.png)
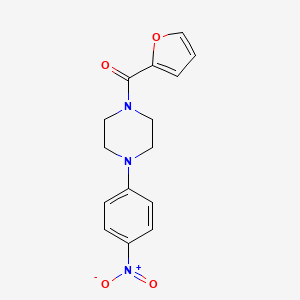
![N-[(benzyloxy)carbonyl]-N-cyclopentyl-4-nitrophenylalaninamide](/img/structure/B5188035.png)
![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5188049.png)
![2-[(4-amino-6-ethyl-6-methyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5188055.png)
![2-methyl-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5188074.png)
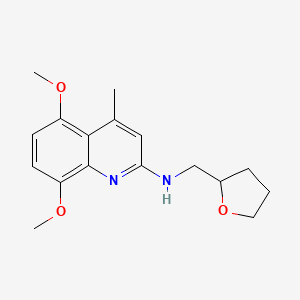


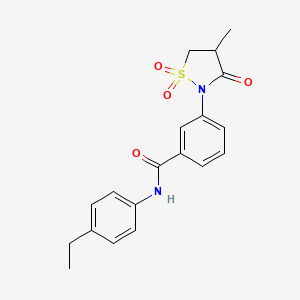
![(3-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5188114.png)